molecular formula C19H26N2O4S B1671430 Gemopatrilat CAS No. 160135-92-2

Gemopatrilat

货号: B1671430
CAS 编号: 160135-92-2
分子量: 378.5 g/mol
InChI 键: YRSVDSQRGBYVIY-GJZGRUSLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-189921, also known as gemopatrilat, is a potent vasopeptidase inhibitor. This compound is unique as it inhibits both angiotensin-converting enzyme and neutral endopeptidase, making it a dual inhibitor. It has been studied for its potential use in treating hypertension and heart failure due to its ability to affect vascular tone and fluid balance .

准备方法

BMS-189921 的合成涉及多个步骤。一种方法从 (S)-6-羟基-2-邻苯二甲酰亚胺己酸开始,将其转化为其苄酯。该中间体进行施魏因氧化,然后与三氯甲基钛反应以引入甲基。 然后将所得化合物用三甲基硅基叠氮化物和三氟化硼乙醚处理以形成叠氮化物 .

BMS-189921 的工业生产方法没有广泛记录,但合成通常涉及对映选择性过程以确保最终产物的正确立体化学 .

化学反应分析

BMS-189921 经历各种化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及叠氮化钠等亲核试剂。 形成的主要产物取决于所用试剂的具体反应条件和试剂 .

科学研究应用

BMS-189921 由于其潜在的治疗应用而被广泛研究。在医学上,它因其对血管紧张素转化酶和中性内肽酶的双重抑制作用而被研究用于治疗高血压和心力衰竭。 这种双重作用有助于降低血压并改善心脏功能 .

在生物学研究中,BMS-189921 被用于研究血管平滑肌细胞中的 PI3 激酶信号通路。 已证明它可以激活该通路,促进一氧化氮的产生和血管舒张 .

作用机制

BMS-189921 通过抑制血管紧张素转化酶和中性内肽酶发挥作用。血管紧张素转化酶负责将血管紧张素 I 转化为血管紧张素 II,一种强效的血管收缩剂。 通过抑制这种酶,BMS-189921 降低了血管紧张素 II 的产生,导致血管舒张和血压降低 .

中性内肽酶降解利钠肽,利钠肽参与调节血容量和血压。 抑制这种酶会增加利钠肽的水平,促进利钠和利尿,进一步有助于降低血压 .

相似化合物的比较

BMS-189921 与其他血管紧张素转化酶和中性内肽酶双重抑制剂相似,例如奥美沙坦。 两种化合物都具有抑制这两种酶的能力,导致血管舒张和血压降低 .

BMS-189921 在其特定的分子结构和抑制效应的精确平衡方面是独一无二的。 这种平衡可能导致与其他类似化合物相比不同的药效学特征和治疗结果 .

类似化合物包括:

这些化合物也针对血管紧张素转化酶和中性内肽酶,但其疗效、安全性特征和临床应用可能有所不同。

属性

CAS 编号

160135-92-2

分子式

C19H26N2O4S

分子量

378.5 g/mol

IUPAC 名称

2-[(6S)-2,2-dimethyl-7-oxo-6-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]azepan-1-yl]acetic acid

InChI

InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1

InChI 键

YRSVDSQRGBYVIY-GJZGRUSLSA-N

SMILES

CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C

手性 SMILES

CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)S)C

规范 SMILES

CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Gemopatrilat;  BMS 189921;  BMS-189921;  BMS189921.

产品来源

United States

Synthesis routes and methods I

Procedure details

[S-(R*,R*)]-Hexahydro-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid, ethyl ester (2.0 g, 4.46 mmole) [prepared as described in Example 66 (g) of U.S. Pat. No. 5,552,397] was dissolved in methanol (9 ml) in a 100-ml flask equipped with an addition funnel, internal temperature probe and argon inlet. To the solution was added DL-dithiothreitol (34 mg, 0.22 mmole). The solution was sparged with argon for 15 minutes and then kept under argon. The resulting solution was cooled to 0° C. in an ice-bath. In the addition funnel, 1N sodium hydroxide (26.8 ml, 26.8 mmole) was sparged with argon for 30 minutes. The sparged sodium hydroxide solution was added to the reaction flask over 30 minutes so that the internal temperature did not exceed 5° C. The reaction was allowed to stir at 0° C. for 30 minutes and then the ice-bath was removed to allow the reaction to warm to room temperature over one hour. The reaction was stirred at room temperature for an additional 1.5 hours at which time TLC showed that the reaction was complete. A pH probe was attached to the reaction flask. The reaction was acidified with previously sparged 3N HCl to a pH of 6. A few seed crytals were added and the mixture was stirred for 5 minutes. The mixture was then further acidified to pH 2. The resulting slurry was stirred at room temperature for one hour. The product was collected by filtration and washed with distilled water until the wash-water tested negative for chloride with silver nitrate solution. The product was air-dried for 30 minutes, washed with t-butyl methyl ether (2×4 ml) and hexane (2×4 ml), air-dried, and dried under a high vacuum to give 1.5 g of title product as a white crystalline solid (890% yield),
Name
Hexahydro-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid, ethyl ester
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 66 ( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
9 mL
Type
solvent
Reaction Step Six
Quantity
34 mg
Type
catalyst
Reaction Step Seven
Yield
890%

Synthesis routes and methods II

Procedure details

A three necked flask was charged with [S-(R*,R*)]-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid (10 g, 23.78 mmoles) and D,L-dithiothreitol (390 mg, 2.5 mmoles). The flask was flushed with nitrogen. Deoxygenated water (20 ml) was added to the flask and the mixture was cooled to 1° C. Cold (1° C.) deoxygenated sodium hydroxide solution (1.22 N, total 70 ml, 84 mmoles) was added slowly while maintaining the temperature of the reaction mixture between 1° C. and 4° C. After addition of the initial 10 v/v% of the sodium hydroxide solution, the remainder of the solution was added, maintaining the reaction temperature between −2° to 3° C. After stirring the reaction mxiture at −2° to 6° C. for 30 minutes, the reaction mixture was allowed to warm to room temperature. The reaction mixture was polish filtered into a crystallization flask and heated to 45° C. Deoxygenated acetic acid solution (1.06 N, 90 ml, 95 mmoles) was added while maintaining the reaction temperature between 41° and 46° C. The crystal slurry was stirred at 41° to 46° C. for 20 minutes and then allowed to cool to room temperature. After stirring at room temperature for 30 minutes, the product was filtered and washed with water (100 ml) and dried in a vacuum oven at 51° C./4.1 inch Hg to afford 8.45 g of title product having laboratory HPLC of 99.75 area percent.
Name
6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemopatrilat
Reactant of Route 2
Gemopatrilat
Reactant of Route 3
Gemopatrilat
Reactant of Route 4
Gemopatrilat
Reactant of Route 5
Gemopatrilat
Reactant of Route 6
Gemopatrilat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。